2-Chloro-5-phenylaniline
Overview
Description
2-Chloro-5-phenylaniline is an aromatic amine with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a phenyl group at the fifth position
Mechanism of Action
Target of Action
It is known that phenylalanine, a related compound, is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These molecules play crucial roles in various biological processes, including skin pigmentation, neurotransmission, and hormone regulation.
Mode of Action
Based on the related compound phenylalanine, it can be inferred that it may interact with its targets to influence the production of melanin, dopamine, noradrenalin, and thyroxine
Biochemical Pathways
A study on a similar compound, 2-chloro-5-nitrophenol, suggests that it is degraded by bacteria via partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process affects the downstream effects of the compound in the environment.
Result of Action
It is known that phenylalanine, a related compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .
Action Environment
It is known that environmental factors can significantly impact the degradation and transformation of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . For instance, MnpA, a NADPH-dependent nitroreductase, can catalyze the partial reduction of 2-Chloro-5-phenylaniline to 2-chloro-5-hydroxylaminophenol . Another enzyme, MnpC, is likely responsible for the ring-cleavage reaction of this compound degradation .
Cellular Effects
It is known that the compound can influence cell function . For example, the degradation of this compound by the enzymes MnpA and MnpC can lead to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. MnpA catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves binding interactions with the enzyme MnpA and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time . For instance, the degradation of this compound by the enzymes MnpA and MnpC can lead to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylaniline can be achieved through several methods. One common approach involves the nitration of 2-chlorobenzene followed by reduction to obtain 2-chloroaniline. This intermediate can then undergo a Friedel-Crafts acylation with benzene to introduce the phenyl group at the fifth position. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct amination of 2-chloro-5-phenylbenzene using ammonia or an amine source under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Quinones or nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxy, alkoxy, or amino-substituted derivatives.
Scientific Research Applications
2-Chloro-5-phenylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Chloroaniline: Lacks the phenyl group at the fifth position, making it less sterically hindered.
5-Phenylaniline: Lacks the chlorine atom at the second position, affecting its reactivity.
2-Chloro-4-phenylaniline: Has the phenyl group at the fourth position, altering its electronic properties.
Uniqueness: 2-Chloro-5-phenylaniline is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQFQUUHEWDIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504608 | |
Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57013-94-2 | |
Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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